molecular formula C7H11Cl2N5O B560450 preQ1 Dihydrochloride CAS No. 86694-45-3

preQ1 Dihydrochloride

Cat. No. B560450
CAS RN: 86694-45-3
M. Wt: 252.099
InChI Key: WUMBRQKOLVTYTB-UHFFFAOYSA-N
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Description

PreQ1 Dihydrochloride, also known as pre-queuosine1 Dihydrochloride, is an intermediate of the queuosine pathway . It is a modified, guanine-derived nucleobase and a precursor of Queuine biosynthesis . It binds with high affinity to the aptamer of PreQ1 riboswitch, which attenuates protein expression .


Synthesis Analysis

A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites . The study assessed sixteen diverse PreQ1-derived probes for their ability to selectively modify the class-I PreQ1 riboswitch aptamer covalently .


Molecular Structure Analysis

The molecular formula of preQ1 Dihydrochloride is C7H11Cl2N5O . The InChIKey is WUMBRQKOLVTYTB-UHFFFAOYSA-N . The Canonical SMILES is C1=C (C2=C (N1)N=C (NC2=O)N)CN.Cl.Cl .


Chemical Reactions Analysis

A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites . The study demonstrated a stark influence of linker chemistry and structure on the ability of molecules to crosslink RNA .


Physical And Chemical Properties Analysis

The molecular weight of preQ1 Dihydrochloride is 252.10 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 3 . The Exact Mass is 251.0340654 g/mol .

Scientific Research Applications

  • PreQ1 is involved in the biosynthesis of the hypermodified tRNA nucleoside queuosine and is a critical component in RNA binding and gene regulation processes (Levic & Micura, 2014).

  • PreQ1 riboswitches, known for their small aptamer structure, can be re-engineered for different responses to biomarkers, demonstrating potential in biosensing applications (Bates, Harbough & Goswami, 2022).

  • PreQ1, along with its precursors preQ0 and Q, can be synthesized for studies in nucleoside modifications and their applications (Kondo, Okamoto, Ohgi & Goto, 1986).

  • PreQ1 is essential in the biosynthetic pathway of queuosine in bacteria, and genes necessary for its biosynthesis have been identified, offering insights into microbial genetics and potential drug targets (Reader, Metzgar, Schimmel & de Crécy-Lagard, 2004).

  • Incorporating PreQ1 into peptide nucleic acid (PNA) oligomers improves their affinity for complementary DNA, which is beneficial for developing antisense/antigene agents or research tools (Moriya et al., 2021).

  • The structure of PreQ1 riboswitches has been elucidated, revealing a novel fold for effector recognition, expanding our understanding of ligand binding modes used by regulatory RNAs (Liberman, Salim, Krucinska & Wedekind, 2013).

  • Studies on the folding of PreQ1 riboswitches have shed light on the ligand-induced response mechanism, impacting cellular response mechanisms (Rieder, Kreutz & Micura, 2010).

  • Engineered PreQ1 riboswitches have been applied in mycobacteria for inducible gene regulation, showing new behaviors of these riboswitches with implications for gene regulation and antibiotic development (Van Vlack, Topp & Seeliger, 2017).

  • The dynamics and allosteric switching mechanisms of PreQ1 riboswitches have been studied, providing insights into their structure-function relationship and potential as antibacterial drug targets (Wang, Jiang, Zhang, Ye, Luo & Chen, 2016).

Safety And Hazards

PreQ1 Dihydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

PreQ1 Dihydrochloride is a featured product for Gene Regulation research . The PreQ1 aptamer/ligand pair are broadly useful for chemical biology applications . This work provides insights into how PreQ1, which is similar in structure to guanine, interacts with human RNAs .

properties

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMBRQKOLVTYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

preQ1 Dihydrochloride

CAS RN

86694-45-3
Record name 86694-45-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
KN Busby - 2020 - search.proquest.com
Technologies for the labelling, detection, and manipulation of biomolecules have drastically improved our understanding of cell biology. As the myriad of functional roles for RNA in the …
Number of citations: 3 search.proquest.com

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